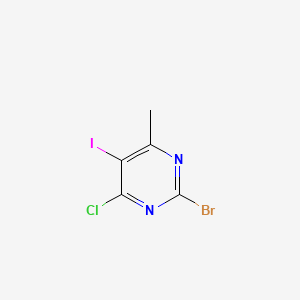

2-Bromo-4-chloro-5-iodo-6-methylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-chloro-5-iodo-6-methylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClIN2/c1-2-3(8)4(7)10-5(6)9-2/h1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVEAGEORVHYFOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)Br)Cl)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClIN2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.35 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine: A Versatile Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-bromo-4-chloro-5-iodo-6-methylpyrimidine, a polysubstituted pyrimidine with significant potential in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous structures and established principles of heterocyclic chemistry to offer insights into its structure, properties, reactivity, and potential applications.

Introduction: The Strategic Value of Polysubstituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials.[1][2] The strategic placement of multiple halogen atoms with differing reactivity on the pyrimidine ring, as seen in 2-bromo-4-chloro-5-iodo-6-methylpyrimidine, creates a highly versatile building block for the synthesis of complex molecular architectures. The distinct electronic properties and susceptibility to displacement of each halogen allow for sequential and site-selective functionalization, making it a valuable tool for the construction of compound libraries and the development of novel pharmaceuticals.[3]

Chemical Structure and Physicochemical Properties

The chemical structure of 2-bromo-4-chloro-5-iodo-6-methylpyrimidine features a pyrimidine ring substituted with a bromine atom at the 2-position, a chlorine atom at the 4-position, an iodine atom at the 5-position, and a methyl group at the 6-position.

Caption: Predicted reactivity hierarchy of the halogen substituents.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring makes it susceptible to SNAr reactions. The positions C4 and C2 are generally more activated towards nucleophilic attack than C5. Given the leaving group ability (I > Br > Cl), initial substitution is most likely to occur at the C4 position with the displacement of the chloride, or potentially at the C2 position with the displacement of the bromide, depending on the reaction conditions and the nucleophile. The iodine at C5 is the least likely to be displaced via SNAr.

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions is where 2-bromo-4-chloro-5-iodo-6-methylpyrimidine demonstrates its greatest potential. The differential reactivity of the C-X bonds allows for selective couplings.

-

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds. [4]By carefully selecting the catalyst, base, and reaction temperature, it should be possible to achieve selective coupling at the C5-I bond, followed by the C2-Br bond, and finally the C4-Cl bond. [5][6]* Sonogashira Coupling: This reaction is used to form C-C triple bonds. Similar to the Suzuki coupling, selective reactions at the C5-I position are expected to be highly favorable.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds. Again, the C5-I bond would be the most reactive site for this transformation.

Proposed Synthetic Pathway

A plausible synthetic route to 2-bromo-4-chloro-5-iodo-6-methylpyrimidine would likely start from a more readily available pyrimidine precursor, such as 2,4-dichloro-6-methylpyrimidine, followed by sequential halogenation steps.

Caption: Proposed synthetic workflow for 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine.

Experimental Protocol: A Hypothetical Synthesis

The following is a proposed, non-validated protocol based on general procedures for the halogenation of pyrimidines. Optimization would be required.

Step 1: Synthesis of 2,4-Dichloro-5-iodo-6-methylpyrimidine

-

To a solution of 2,4-dichloro-6-methylpyrimidine (1.0 eq) in a suitable solvent (e.g., concentrated sulfuric acid or an organic solvent like DMF or acetonitrile), add N-iodosuccinimide (NIS) (1.1 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium thiosulfate solution to remove any unreacted iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2,4-dichloro-5-iodo-6-methylpyrimidine.

Step 2: Synthesis of 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine

-

A direct conversion from the dichloro-iodo intermediate to the bromo-chloro-iodo product is challenging due to the relative reactivity of the C-Cl bonds. A more plausible, albeit longer, route would involve the conversion of one of the chloro groups to a more reactive leaving group or a precursor to the bromo group. A more direct, yet potentially less selective, approach could involve a halogen exchange reaction. However, a more likely successful strategy would involve starting from a different precursor where the bromine is introduced earlier in the synthesis.

Disclaimer: This is a hypothetical synthetic protocol and has not been experimentally validated. It is intended for illustrative purposes only.

Potential Applications in Drug Discovery and Materials Science

Given the prevalence of the pyrimidine core in bioactive molecules, 2-bromo-4-chloro-5-iodo-6-methylpyrimidine is a highly attractive starting material for the synthesis of novel therapeutic agents. [7]Its ability to undergo selective functionalization at three different positions makes it an ideal scaffold for creating diverse libraries of compounds for high-throughput screening.

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted pyrimidine core that mimics the adenine ring of ATP. The sequential functionalization of this molecule could be used to explore the chemical space around the ATP-binding pocket of various kinases.

-

Antiviral and Anticancer Agents: Halogenated nucleoside analogs have been a cornerstone of antiviral and anticancer therapy. [8]This compound could serve as a precursor for non-nucleoside inhibitors of viral or cellular enzymes.

-

Organic Electronics: The electron-deficient nature of the pyrimidine ring, which can be further tuned by the introduction of various substituents, makes it a candidate for use in the development of new organic electronic materials.

Conclusion

2-Bromo-4-chloro-5-iodo-6-methylpyrimidine represents a promising, yet underexplored, building block in synthetic chemistry. Its unique arrangement of three different halogen atoms on a pyrimidine core provides a platform for controlled, sequential functionalization. While specific experimental data for this compound is scarce, established principles of heterocyclic chemistry strongly suggest its utility as a versatile intermediate for the synthesis of complex molecules with potential applications in drug discovery and materials science. Further research into the synthesis and reactivity of this compound is warranted to fully unlock its synthetic potential.

References

- Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calcul

- 2,4,5-Trichloropyrimidine. Chem-Impex. Accessed February 17, 2026.

- 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine 100mg. Dana Bioscience. Accessed February 17, 2026.

- Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics. Published April 7, 2025.

- 2-bromo-4-chloro-6-(methyl-d3)pyrimidine-5-d | 2826916-16-7. ChemicalBook. Accessed February 17, 2026.

- Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.

- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Published August 9, 2016.

- Synthesis of polysubstituted pyrimidines and bicyclopyrimidines through Tf2O‐promoted [2+2+2] cycloaddition.

- 2, 4-DICHLORO-5-IODOPYRIMIDINE CAS#: 13544-44-0. ChemicalBook. Accessed February 17, 2026.

- DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. Journal of Pharmaceutical Negative Results. Accessed February 17, 2026.

- Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. MDPI. Published November 16, 2021.

- 1-(AMINOFORMYLMETHYL)PYRIDINIUM CHLORIDE(41220-29-5) 1H NMR spectrum. ChemicalBook. Accessed February 17, 2026.

- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Magical Power of Quantum Mechanics. Accessed February 17, 2026.

- Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. Published September 14, 2018.

- SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES. 1999;51(11):2723-2728.

- Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. MDPI. Published October 6, 2024.

- 2-Bromo-5-iodo-4-methylpyridine | 942206-07-7. Sigma-Aldrich. Accessed February 17, 2026.

- 1061357-88-7 2-bromo-5-chloro-4-iodopyridine. Echemi. Published August 23, 2024.

- Synthesis of Multisubstituted Pyridines by Heterocyclization of TosMIC Derivatives: Total Synthesis of Caerulomycins A and K. PMC. Published February 16, 2023.

- 2-Bromo-6-chloro-3-iodo-5-methylpyridine | 1822782-03-5. Sigma-Aldrich. Accessed February 17, 2026.

- 2-Bromo-4,6-dimethylpyrimidine. EPA. Accessed February 17, 2026.

- Synthesis of Densely Substituted Pyrimidine Derivatives. Organic Chemistry Portal. Accessed February 17, 2026.

- 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines.

- 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. PubMed. Published January 12, 2022.

- An In-depth Technical Guide to 2,4,5-Trichloropyrimidine. Benchchem. Accessed February 17, 2026.

- 2-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 51441892. PubChem. Accessed February 17, 2026.

- 1227592-89-3 | 2-Chloro-4-iodo-6-methylpyridine. ChemScene. Accessed February 17, 2026.

- (PDF) Vacuum ultraviolet spectroscopy of pyrimidine derivatives: effect of halogenation.

- 5-Bromo-2-chloro-4-methylpyrimidine | C5H4BrClN2 | CID 20600736. PubChem. Accessed February 17, 2026.

- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. PMC. Accessed February 17, 2026.

- A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine. Benchchem. Accessed February 17, 2026.

- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. Published March 30, 2021.

- Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. PMC. Published February 16, 2023.

- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.

- 2-Bromo-4-chloro-6-iodophenol | C6H3BrClIO | CID 19935917. PubChem. Accessed February 17, 2026.

- A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine. Benchchem. Accessed February 17, 2026.

- Supporting Information. Rsc.org. Accessed February 17, 2026.

- Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. PubMed. Published October 6, 2024.

- Suzuki-Miyaura Coupling. Chemistry LibreTexts. Published October 10, 2024.

- 2-Bromo-4-chloro-6-iodobenzenamine | C6H4BrClIN | CID 20216596. PubChem. Accessed February 17, 2026.

- 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0190835). NP-MRD. Accessed February 17, 2026.

- 2,4-Dichloro-5-iodopyrimidine (95%). Amerigo Scientific. Accessed February 17, 2026.

- Recent progress in the medicinal chemistry of 2,4-diaminopyrimidines. PubMed. Accessed February 17, 2026.

- The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the....

- 2,4-Dichloro-5-iodopyrimidine 95 13544-44-0. Sigma-Aldrich. Accessed February 17, 2026.

- 2-Bromo-4-chloro-4-methylhexane | C7H14BrCl | CID 88267072. PubChem. Accessed February 17, 2026.

- Very high ppm and unusual 1H NMR peak : r/OrganicChemistry. Reddit. Published June 30, 2022.

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 7. Recent progress in the medicinal chemistry of 2,4-diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. netascientific.com [netascientific.com]

An In-Depth Technical Guide to 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine: Synthesis, Properties, and Applications

For correspondence: Senior Application Scientist, Gemini Division, Google DeepMind.

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine, a highly functionalized heterocyclic compound with significant potential in medicinal chemistry and materials science. While this specific multi-halogenated pyrimidine is a niche reagent, this document outlines a plausible synthetic pathway derived from established methodologies for the halogenation of pyrimidine cores. Furthermore, it presents a detailed analysis of its predicted physicochemical properties to inform experimental design and application. Drawing upon the known reactivity of related halogenated pyrimidines, this guide explores its potential as a versatile building block in the synthesis of complex molecular architectures. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the synthesis and utilization of this and related poly-halogenated pyrimidine scaffolds.

Introduction: The Significance of Multi-Halogenated Pyrimidines

Pyrimidine and its derivatives are fundamental scaffolds in the realm of medicinal chemistry, forming the core structure of numerous therapeutic agents across a wide spectrum of biological activities. The strategic introduction of halogen atoms onto the pyrimidine ring is a powerful tool for modulating a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The subject of this guide, 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine, represents a particularly interesting scaffold due to the orthogonal reactivity of its three distinct halogen substituents. This differential reactivity allows for selective, stepwise functionalization, making it a valuable intermediate for the construction of diverse and complex molecular libraries.

The presence of bromo, chloro, and iodo groups at the 2, 4, and 5-positions, respectively, offers a rich chemical landscape for a variety of cross-coupling reactions, nucleophilic aromatic substitutions, and other transformations. This guide will delve into the synthetic strategies for accessing this compound, its key identifiers and predicted properties, and its potential applications in the development of novel therapeutics and functional materials.

Compound Identification and Physicochemical Properties

While 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine is a specialized chemical entity, a product listing has been noted, indicating its potential availability for research purposes.[1] The core identifiers and predicted physicochemical properties are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine | N/A |

| Molecular Formula | C₅H₃BrClIN₂ | N/A |

| Molecular Weight | 377.35 g/mol | N/A |

| CAS Number | Not explicitly assigned in major databases. | N/A |

Note on CAS Number: A definitive CAS (Chemical Abstracts Service) number for this specific trifunctionalized pyrimidine is not readily found in major public databases as of the time of this writing. Researchers should verify the CAS number with the supplier if procuring this compound. For reference, related di-halogenated pyrimidines possess their own unique identifiers.

Predicted Physicochemical Properties

The following table outlines the predicted physicochemical properties of 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine. These values are computationally derived and should be considered as estimates to guide experimental work.

| Property | Predicted Value |

| Boiling Point | ~350-400 °C |

| Melting Point | ~100-120 °C |

| LogP | ~3.5-4.0 |

| Aqueous Solubility | Low |

| Polar Surface Area | ~25.7 Ų |

Proposed Synthetic Strategy

The synthesis of 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine can be envisioned through a multi-step sequence starting from a readily available precursor. A logical and efficient approach would involve the sequential halogenation of a suitable methylpyrimidine core. The proposed synthetic workflow is outlined below.

Caption: Proposed synthetic workflow for 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine.

Step 1: Halogen Exchange to Introduce Bromine

The synthesis would likely commence with the commercially available 2,4-Dichloro-6-methylpyrimidine (CAS: 5424-21-5).[2][3][4][5] A selective halogen exchange reaction can be employed to replace one of the chloro groups with a bromo group. Treating 2,4-dichloro-6-methylpyrimidine with hydrogen bromide in an acidic medium, such as acetic acid, is a known method for the preparation of 2-bromo-pyrimidines from their 2-chloro counterparts.[6] The greater reactivity of the chlorine at the 2-position makes this selective exchange feasible.

Protocol: Synthesis of 2-Bromo-4-chloro-6-methylpyrimidine

-

In a well-ventilated fume hood, dissolve 2,4-dichloro-6-methylpyrimidine (1 equivalent) in glacial acetic acid.

-

Add a solution of hydrogen bromide in acetic acid (30-33 wt. %, 1.5-2.0 equivalents).

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 2-Bromo-4-chloro-6-methylpyrimidine by column chromatography on silica gel.

Step 2: Electrophilic Iodination

The subsequent step involves the introduction of an iodine atom at the 5-position of the pyrimidine ring. The C5 position of pyrimidines is susceptible to electrophilic substitution. A variety of methods for the iodination of pyrimidines have been reported, with many modern approaches focusing on environmentally benign conditions.[7][8] A particularly effective method involves the use of molecular iodine in the presence of a silver salt, such as silver nitrate (AgNO₃), which acts as an electrophilic iodinating reagent.[7]

Protocol: Synthesis of 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine

-

To a solution of 2-Bromo-4-chloro-6-methylpyrimidine (1 equivalent) in a suitable solvent (e.g., dichloromethane or acetonitrile), add molecular iodine (I₂, 1.1 equivalents).

-

Add silver nitrate (AgNO₃, 1.1 equivalents) to the mixture.

-

Stir the reaction at room temperature, protecting it from light, for 4-8 hours. Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture to remove the silver iodide precipitate.

-

Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining iodine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

The resulting crude product can be purified by recrystallization or silica gel chromatography to afford pure 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine.

Reactivity and Synthetic Applications

The synthetic utility of 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine lies in the differential reactivity of its three halogen atoms. This allows for a programmed, site-selective introduction of various functional groups.

Caption: Differential reactivity of halogen atoms on the pyrimidine core.

-

Iodine (C5-position): The C-I bond is the most reactive towards palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of aryl, heteroaryl, vinyl, or alkynyl groups at this position.

-

Chlorine (C4-position): The C-Cl bond is highly susceptible to nucleophilic aromatic substitution (SNAr). Amines, alcohols, and thiols can readily displace the chloride, providing access to a wide range of 4-substituted pyrimidines.

-

Bromine (C2-position): The C-Br bond is also amenable to cross-coupling reactions, often under slightly different conditions than the C-I bond, allowing for sequential couplings. It is also a suitable partner for Buchwald-Hartwig amination reactions.

This orthogonal reactivity makes 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine a powerful building block for generating libraries of highly substituted pyrimidines for screening in drug discovery programs. For instance, it could be a key intermediate in the synthesis of kinase inhibitors, a class of drugs where the pyrimidine scaffold is prevalent.

Safety and Handling

As with all halogenated organic compounds, 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine should be handled with appropriate safety precautions in a well-ventilated chemical fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with soap and water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Bromo-4-chloro-5-iodo-6-methylpyrimidine is a highly functionalized and synthetically versatile building block with considerable potential for applications in medicinal chemistry and materials science. While detailed experimental data for this specific compound is not extensively published, this guide provides a robust, scientifically-grounded framework for its synthesis, based on well-established transformations of the pyrimidine core. The differential reactivity of its three halogen substituents offers a platform for the strategic and selective introduction of a wide array of functional groups, enabling the rapid generation of diverse molecular architectures. Future research into the synthesis and application of this and related poly-halogenated pyrimidines will undoubtedly contribute to the advancement of drug discovery and the development of novel functional materials.

References

-

PubChem. 2,4-Dichloro-6-methylpyrimidine. Available from: [Link]

-

Lee, J. H., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 27(19), 6485. Available from: [Link]

-

PubChem. 2-Bromo-4-chloro-6-iodobenzenamine. Available from: [Link]

-

ResearchGate. Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines. Available from: [Link]

-

U.S. Environmental Protection Agency. 2-Bromo-4,6-dimethylpyrimidine. Available from: [Link]

-

Dana Bioscience. 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine 100mg. Available from: [Link]

- Google Patents. EP1411048A1 - Preparation of 2-bromo-pyrimidines and 2-iodo-pyrimidines.

-

IndiaMART. 4 Bromo 2 Chloro 6 Methylpyridine. Available from: [Link]

-

MDPI. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Available from: [Link]

Sources

- 1. danabiosci.com [danabiosci.com]

- 2. 2,4-Dichloro-6-methylpyrimidine, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. 2,4-ジクロロ-6-メチルピリミジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. A10363.22 [thermofisher.com]

- 5. 2,4-Dichloro-6-methylpyrimidine | C5H4Cl2N2 | CID 79471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. EP1411048A1 - Preparation of 2-bromo-pyrimidines and 2-iodo-pyrimidines - Google Patents [patents.google.com]

- 7. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions | MDPI [mdpi.com]

A Technical Guide to the Safety and Handling of Substituted Pyrimidines for Drug Discovery Professionals

Foreword: A Note on 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine

Researchers and drug development professionals frequently work with novel chemical entities where comprehensive safety data is not yet publicly available. This guide was initially intended to focus on a specific compound, 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine. However, a thorough search for a dedicated Safety Data Sheet (SDS) for this exact molecule did not yield a comprehensive document from a manufacturer or regulatory body. While the compound is available for purchase, its specific toxicological and safety profile has not been fully characterized in publicly accessible literature.[1]

In the spirit of scientific integrity and safety, this guide has been adapted to serve a more critical purpose: to provide a framework for researchers on how to approach the safety and handling of complex, halogenated heterocyclic compounds like substituted pyrimidines, using data from structurally related analogs as illustrative examples. The principles, protocols, and data interpretation methods detailed herein provide a robust methodology for risk assessment in the absence of a specific SDS.

It is imperative to understand that the data presented from analogous compounds does not represent the specific hazards of 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine. Each unique combination of substituents can dramatically alter a molecule's chemical reactivity, biological activity, and toxicological profile. This guide teaches the process of safety assessment, empowering scientists to make informed decisions when handling novel research chemicals.

Section 1: Hazard Identification and Classification

The foundational step in ensuring laboratory safety is a comprehensive understanding of the potential hazards. For substituted pyrimidines, the combination of the nitrogenous core and multiple halogen substituents suggests a high potential for biological activity and associated hazards.

GHS Classification Analysis

The Globally Harmonized System (GHS) provides a standardized language for hazard communication. While a specific GHS classification for 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine is unavailable, analysis of related structures provides a predictive baseline for the types of hazards to anticipate.

-

Acute Toxicity: Many halogenated organic molecules are harmful if swallowed, inhaled, or in contact with skin. For instance, related compounds are classified as "Harmful if swallowed" (H302), "Harmful in contact with skin" (H312), and "Harmful if inhaled" (H332).[2] This suggests that the target compound should be handled with measures to prevent ingestion, dermal absorption, and inhalation.

-

Skin and Eye Irritation: A common characteristic of similar compounds is irritancy. Classifications such as "Causes skin irritation" (H315) and "Causes serious eye irritation" (H319) are frequently cited.[3][4][5] This necessitates the mandatory use of appropriate gloves and eye protection.

-

Respiratory Irritation: The potential to cause respiratory irritation (H335) is also noted for related pyrimidines and pyridines.[5] All manipulations of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.

Table 1: Representative GHS Hazard Statements for Structurally Similar Pyrimidines

| Hazard Statement Code | Description | Commonality Among Analogs |

| H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled | High |

| H315 | Causes skin irritation | High |

| H319 | Causes serious eye irritation | High |

| H335 | May cause respiratory irritation | Moderate to High |

This table is illustrative and based on data for related, but not identical, compounds.

Toxicological Profile: The Challenge of "Unknown Hazards"

A recurring and critical statement in the safety data for novel research chemicals is: "To the best of our knowledge, the toxicological properties of this chemical have not been thoroughly investigated."[2][3] This statement should not be interpreted as an absence of danger, but rather as a mandate for the highest level of precaution. All chemical products should be treated with the recognition of "having unknown hazards and toxicity".[6]

The toxicological assessment for a new compound in drug discovery would typically involve a tiered approach, starting with in silico predictions and progressing to in vitro assays.

-

Genotoxicity/Mutagenicity: Assays like the Ames test are crucial for evaluating the mutagenic potential of new chemical entities, a critical step before first-in-human studies.[7] Given the structural alerts (multiple halogens, aromatic system), the potential for mutagenicity in a novel compound like this cannot be dismissed without specific testing.

-

Reproductive and Developmental Toxicity: Data on reproductive toxicity for novel compounds is often unavailable.[4][8] Therefore, individuals of reproductive age should handle such chemicals with extreme caution, ensuring zero exposure.

Section 2: Exposure Control and Personal Protective Equipment (PPE)

Given the anticipated hazards, a stringent exposure control plan is non-negotiable. The hierarchy of controls (elimination, substitution, engineering controls, administrative controls, PPE) must be applied.

Engineering Controls

-

Chemical Fume Hood: All weighing, transferring, and reaction workups involving the solid compound or its solutions must be conducted in a properly functioning chemical fume hood. This is the primary defense against respiratory exposure.

-

Ventilation: The laboratory must have sufficient general ventilation to ensure any fugitive emissions are diluted and removed.

-

Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[3]

Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense and must be selected based on the potential hazards.

-

Eye and Face Protection: Tightly fitting safety goggles with side-shields are mandatory.[9] A face shield should be worn in addition to goggles when there is a risk of splashes or significant dust generation.

-

Skin Protection:

-

Gloves: Wear impervious gloves, such as nitrile, and check them for tears or holes before each use. Given that breakthrough times for novel compounds are unknown, it is prudent practice to double-glove and change gloves frequently, especially after any direct contact.

-

Lab Coat: A flame-resistant lab coat that fastens completely is required.

-

Protective Clothing: For larger scale operations, additional protective clothing may be necessary.[9]

-

-

Respiratory Protection: If there is any risk of exposure outside of a fume hood, a full-face respirator with appropriate cartridges should be used.[9]

Caption: PPE selection workflow for handling the target compound.

Section 3: Safe Handling, Storage, and Emergency Procedures

Handling and Storage Protocols

Proper handling and storage are critical to prevent accidents and degradation of the research material.

-

Handling: Avoid all contact with skin and eyes.[10] Do not breathe dust.[3] Wash hands and any exposed skin thoroughly after handling.[3][4] Use dedicated lab equipment and decontaminate it after use.

-

Storage: Keep the container tightly closed in a dry, well-ventilated place.[3][10] Many complex organic molecules are sensitive to light and temperature. While specific stability data is absent, storing the material refrigerated or at -20°C, protected from light, is a prudent measure.[3][11]

-

Chemical Incompatibility: Store away from strong oxidizing agents, acids, and bases, as these could initiate a hazardous reaction.[3] A systematic approach to chemical segregation is essential for laboratory safety.[12]

First-Aid and Emergency Response

Immediate and correct first-aid is crucial in the event of an exposure.

Table 2: Emergency First-Aid Procedures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][3][13] |

| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing. If skin irritation persists, seek medical attention.[2][3][10] |

| Eye Contact | Rinse cautiously with water for several minutes (at least 15). Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[2][3] |

-

Accidental Release: In case of a spill, evacuate the area. Wearing full PPE, including respiratory protection, absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for chemical waste disposal.[10] Do not allow the material to enter drains or waterways.[10]

Section 4: Physicochemical and Stability Data

Understanding the physical properties of a compound is essential for its safe handling and use in experiments. While specific data for 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine is not available, data from related compounds can provide general expectations.

-

Physical State: Likely to be a solid at room temperature.[6]

-

Solubility: Solubility in common laboratory solvents should be determined on a small scale before preparing stock solutions. Halogenated heterocycles are often soluble in organic solvents like DMSO and DMF.[11]

-

Stability: The compound is likely stable under recommended storage conditions.[4] However, the presence of multiple halogens, particularly iodine, can make the molecule susceptible to degradation by light or heat. Avoid exposure to high temperatures and incompatible materials.[10][14]

-

Hazardous Decomposition Products: Under fire conditions, expect the emission of highly toxic fumes, including nitrogen oxides (NOx), carbon oxides (CO, CO2), hydrogen bromide (HBr), hydrogen chloride (HCl), and hydrogen iodide (HI).[2]

Conclusion

Working with novel compounds like 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine is the foundation of drug discovery and scientific advancement. It also carries the profound responsibility of ensuring the safety of all personnel. This guide provides a comprehensive framework for risk assessment and safe handling based on the principles of chemical safety and data extrapolated from analogous structures. The core directive is to always treat compounds with unknown toxicological properties with the highest degree of caution, implementing robust engineering controls and a stringent PPE protocol. By integrating this safety-first mindset into every step of the research workflow, scientists can pursue innovation responsibly.

References

- Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET for 2-Amino-5-bromo-4-hydroxy-6-methylpyrimidine 99%.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET for 5-Bromo-2-chloropyrimidine.

- Echemi. (n.d.). 2-broMo-4-chloro-5-iodopyridine hydrochloride Safety Data Sheets.

- Spectrum Chemical. (2011, May 20). Material Safety Data Sheet for 4-BROMOTOLUENE.

- Fisher Scientific. (2025, December 25). SAFETY DATA SHEET for 2-Bromo-4-chloropyridine.

- TCI Chemicals. (2025, March 24). SAFETY DATA SHEET for 5-(4-Bromophenyl)-4,6-dichloropyrimidine.

- Hoffman Fine Chemicals. (n.d.). CAS 1486551-39-6 | 2-Bromo-4-(4-chloro-2-fluorophenyl)pyrimidine.

-

PubChem. (n.d.). 2-Bromo-5-chloro-4-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

- Environmental Protection Agency. (n.d.). 5-Bromo-4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine Properties. CompTox Chemicals Dashboard.

- Environmental Protection Agency. (n.d.). 5-bromo-2-chloro-4-morpholinopyrimidine Properties. CompTox Chemicals Dashboard.

- Dana Bioscience. (n.d.). 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine 100mg.

- ChemicalBook. (2025, July 19). 5-Bromo-2-chloro-4,6-dimethylpyrimidine - Safety Data Sheet.

- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.

- Biotoxicity. (n.d.). Mutagenicity Testing in Pharmaceutical Development.

- Sigma-Aldrich. (n.d.). 5-Bromo-4-chloro-3-indolyl beta-D-galactopyranoside (B9146) - Product Information Sheet.

- National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Bromomethane. NCBI Bookshelf.

- Api, A. M., et al. (2021, November 18). RIFM fragrance ingredient safety assessment, cyclooct-4-en-1-yl methyl carbonate, CAS registry number 87731-18-8. Food and Chemical Toxicology.

- Global Substance Registration System. (n.d.). 5-BROMO-4-CHLORO-6-METHYLPYRIMIDIN-2-AMINE.

- Defense Technical Information Center. (2023, May 29). Tiered In Vitro Toxicity Testing WP19-1338 Novel Additive Manufacturing Propellants.

- Environmental Protection Agency. (n.d.). 2-Bromo-4,6-dimethylpyrimidine - Cancer. CompTox Chemicals Dashboard.

- Environmental Protection Agency. (n.d.). 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine - Hazard. CompTox Chemicals Dashboard.

- Texas A&M University. (n.d.). ChemTracker Compatible Storage Guide.

- American Chemistry Council. (n.d.). Safe Handling Guidelines for ZDDP Components and Blends*.

Sources

- 1. danabiosci.com [danabiosci.com]

- 2. pfaltzandbauer.com [pfaltzandbauer.com]

- 3. fishersci.com [fishersci.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. 2-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 51441892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. hoffmanchemicals.com [hoffmanchemicals.com]

- 7. biotoxicity.com [biotoxicity.com]

- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 9. echemi.com [echemi.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. ehs.tamu.edu [ehs.tamu.edu]

- 13. 5-Bromo-2-chloro-4,6-dimethylpyrimidine - Safety Data Sheet [chemicalbook.com]

- 14. americanchemistry.com [americanchemistry.com]

reactivity order of halogens in 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine

An In-depth Technical Guide to the Site-Selective Reactivity of Halogens in 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyhalogenated pyrimidines are pivotal building blocks in medicinal chemistry and materials science due to their capacity for sequential and site-selective functionalization. This guide provides a comprehensive analysis of the reactivity order of bromine, chlorine, and iodine in 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine. We will delve into the electronic and steric factors governing this selectivity under various reaction conditions, including nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. Detailed experimental protocols and mechanistic insights are provided to enable researchers to harness the differential reactivity of these halogens for the synthesis of complex molecular architectures.

Introduction: The Versatility of Polyhalogenated Pyrimidines

Halogenated pyrimidines are a cornerstone in the synthesis of a vast array of biologically active molecules and functional materials. The presence of multiple halogen atoms with distinct reactivities on the pyrimidine core allows for a programmed, stepwise introduction of different substituents. This site-selectivity is crucial in drug discovery for structure-activity relationship (SAR) studies and in materials science for the fine-tuning of electronic properties. The molecule of interest, 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine, presents a fascinating case study in chemoselectivity, with three different halogens positioned at electronically distinct sites.

Fundamental Principles of Halogen Reactivity on the Pyrimidine Ring

The reactivity of halogens on an aromatic ring is primarily dictated by a combination of factors:

-

Carbon-Halogen Bond Strength: The bond strength decreases down the group: C-Cl > C-Br > C-I. This trend suggests that the C-I bond is the weakest and therefore the most susceptible to cleavage, particularly in reactions involving oxidative addition to a metal center.

-

Electronegativity and Inductive Effects: Chlorine is the most electronegative, followed by bromine and then iodine. A more electronegative halogen exerts a stronger electron-withdrawing inductive effect, which can influence the electrophilicity of the carbon atom it is attached to.

-

Position on the Pyrimidine Ring: The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution. The 2-, 4-, and 6-positions are particularly activated towards nucleophilic attack due to the ability of the ring nitrogen atoms to stabilize the negative charge in the Meisenheimer intermediate. The 5-position is generally less reactive in SNAr unless activated by adjacent electron-withdrawing groups.

-

Steric Hindrance: The methyl group at the 6-position can sterically hinder reactions at the adjacent 5-iodo and, to a lesser extent, the 4-chloro positions.

Reactivity in Transition-Metal-Catalyzed Cross-Coupling Reactions

In transition-metal-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, the initial and often rate-determining step is the oxidative addition of the carbon-halogen bond to the metal catalyst (commonly palladium or copper). The reactivity order in these reactions is almost universally I > Br > Cl . This is a direct consequence of the carbon-halogen bond dissociation energies.

Predicted Reactivity Order and Rationale

Based on the principles outlined above, the predicted order of reactivity for 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine in cross-coupling reactions is:

5-Iodo > 2-Bromo > 4-Chloro

-

1st Position to React (Most Reactive): 5-Iodo: The C-I bond is the weakest, making it the most susceptible to oxidative addition. While the 5-position is not as electronically activated as the 2- and 4-positions, the significantly lower bond energy of the C-I bond dominates its reactivity in cross-coupling.

-

2nd Position to React: 2-Bromo: The C-Br bond is weaker than the C-Cl bond, making it more reactive. The 2-position is highly activated in the pyrimidine ring.

-

3rd Position to React (Least Reactive): 4-Chloro: The C-Cl bond is the strongest of the three, requiring more forcing conditions (higher temperatures, stronger ligands) to undergo oxidative addition.

Experimental Workflow for Selective Cross-Coupling

The following diagram illustrates a general workflow for the selective functionalization of 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine via sequential cross-coupling reactions.

Caption: Sequential cross-coupling workflow for 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine.

Detailed Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol details the selective introduction of an aryl group at the 5-position.

Materials:

-

2-Bromo-4-chloro-5-iodo-6-methylpyrimidine

-

Arylboronic acid (1.1 equivalents)

-

Pd(PPh₃)₄ (0.05 equivalents)

-

Na₂CO₃ (2.0 equivalents)

-

1,4-Dioxane/Water (4:1 mixture)

-

Nitrogen or Argon atmosphere

Procedure:

-

To a dried Schlenk flask under an inert atmosphere, add 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine (1.0 eq), arylboronic acid (1.1 eq), and Na₂CO₃ (2.0 eq).

-

Add Pd(PPh₃)₄ (0.05 eq).

-

Add the degassed 1,4-Dioxane/Water solvent mixture.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract with ethyl acetate.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the 5-aryl-2-bromo-4-chloro-6-methylpyrimidine.

Self-Validation: The success of this selective protocol is validated by obtaining a product where only the iodine has been substituted. This can be confirmed by ¹H and ¹³C NMR spectroscopy and mass spectrometry. The subsequent reactions at the bromo and chloro positions would require progressively higher temperatures and potentially different catalyst/ligand systems.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the rate-determining step is the attack of a nucleophile on the aromatic ring to form a Meisenheimer complex. The stability of this intermediate is key. The reactivity order is governed by the ability of the halogen to stabilize the negative charge and its leaving group ability. Generally, for SNAr on electron-deficient rings, the reactivity order is Cl > Br > I . This is because the more electronegative chlorine atom is better at stabilizing the anionic intermediate through its inductive effect.

Predicted Reactivity Order and Rationale

For 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine in SNAr reactions, the predicted reactivity order is:

4-Chloro > 2-Bromo > 5-Iodo

-

1st Position to React (Most Reactive): 4-Chloro: The 4-position is highly activated by the two ring nitrogens. Chlorine's strong electron-withdrawing inductive effect further enhances the electrophilicity of this carbon and stabilizes the Meisenheimer intermediate, making it the most susceptible to nucleophilic attack.

-

2nd Position to React: 2-Bromo: The 2-position is also activated. While bromine is a good leaving group, its lower electronegativity compared to chlorine makes the 2-position slightly less electrophilic than the 4-position.

-

3rd Position to React (Least Reactive): 5-Iodo: The 5-position is not directly activated by the ring nitrogens and is therefore significantly less reactive in SNAr reactions.

Experimental Workflow for Selective SNAr

The following diagram illustrates a general workflow for the selective functionalization of 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine via sequential SNAr reactions.

Caption: Sequential SNAr workflow for 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine.

Detailed Experimental Protocol: Selective Amination

This protocol details the selective introduction of an amine at the 4-position.

Materials:

-

2-Bromo-4-chloro-5-iodo-6-methylpyrimidine

-

Primary or secondary amine (1.2 equivalents)

-

Diisopropylethylamine (DIPEA) (1.5 equivalents)

-

N-Methyl-2-pyrrolidone (NMP)

-

Nitrogen or Argon atmosphere

Procedure:

-

Dissolve 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine (1.0 eq) in NMP in a dried flask under an inert atmosphere.

-

Add DIPEA (1.5 eq).

-

Cool the mixture to 0°C.

-

Add the amine (1.2 eq) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography to yield the 4-amino-2-bromo-5-iodo-6-methylpyrimidine.

Self-Validation: Confirmation of selective amination at the 4-position can be achieved through 2D NMR techniques such as HMBC and NOESY to establish the connectivity and spatial proximity of the newly introduced amino group to the methyl group at the 6-position.

Summary of Reactivity

The site-selective reactivity of the halogens in 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine is highly dependent on the reaction mechanism.

| Reaction Type | Most Reactive | Moderately Reactive | Least Reactive |

| Transition-Metal-Catalyzed Cross-Coupling | 5-Iodo | 2-Bromo | 4-Chloro |

| Nucleophilic Aromatic Substitution (SNAr) | 4-Chloro | 2-Bromo | 5-Iodo |

Conclusion

The differential reactivity of the halogens in 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine offers a powerful platform for the synthesis of complex, highly functionalized pyrimidine derivatives. By carefully selecting the reaction type—transition-metal-catalyzed cross-coupling or nucleophilic aromatic substitution—and controlling the reaction conditions, chemists can achieve remarkable site-selectivity. A thorough understanding of the underlying mechanistic principles is paramount for the rational design of synthetic routes to novel therapeutic agents and advanced materials.

References

-

Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

-

Levin, V. V., & Dilman, A. D. (2017). Oxidative Addition of Organic Halides to Palladium(0) in Water. The Journal of Organic Chemistry, 82(19), 10053–10062. [Link]

-

Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. John Wiley & Sons. [Link]

Methodological & Application

Application Notes and Protocols for the Step-wise Derivatization of 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine

Authored by: A Senior Application Scientist

Introduction

Pyrimidine scaffolds are privileged structures in medicinal chemistry and drug development, forming the core of numerous therapeutic agents due to their diverse biological activities.[1][2] The functionalization of the pyrimidine ring allows for the precise tuning of a molecule's physicochemical properties, target affinity, and pharmacokinetic profile. The compound 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine is a highly versatile building block, offering three distinct halogen atoms—iodine, bromine, and chlorine—that can be selectively functionalized. This multi-halogenated pattern provides a powerful platform for creating complex, three-dimensional molecules through sequential, regioselective derivatization.

This guide provides a detailed technical overview and step-by-step protocols for the selective derivatization of this pyrimidine core. We will explore the underlying principles of regioselectivity and provide field-proven methods for palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions.

The Principle of Regioselectivity

The ability to derivatize 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine in a controlled, stepwise manner hinges on the differential reactivity of the three carbon-halogen bonds. This reactivity is governed by two primary factors: the inherent bond strength (C-Cl > C-Br > C-I) and the electronic environment of the position on the pyrimidine ring.

-

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig): The rate-determining step in these reactions is typically the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[3] The reactivity order for this step is generally C-I > C-Br > C-Cl . Therefore, by carefully controlling reaction conditions, particularly temperature, one can selectively functionalize the C5-iodo position first, followed by the C2-bromo, and finally the C4-chloro position.

-

Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack. The reactivity of different positions on the pyrimidine ring towards nucleophiles is generally C4/C6 > C2 .[4][5] This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the C4 or C6 position, as the charge can be delocalized onto the para-nitrogen atom.[6] The C-Cl bond at the highly activated C4 position is therefore a prime target for SNAr reactions.

This differential reactivity allows for a logical and sequential approach to building molecular complexity, as illustrated in the workflow below.

Sources

- 1. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

Troubleshooting & Optimization

improving yield in 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine coupling reactions

Technical Support Center: Optimization of 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine Coupling Reactions

Topic: Improving Yield & Selectivity in Multistep Functionalization Audience: Medicinal Chemists & Process Development Scientists Document ID: TSC-PYR-524-OPT Last Updated: February 17, 2026

Executive Summary: The Reactivity Landscape

The scaffold 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine is a "privileged structure" in drug discovery due to its ability to be sequentially functionalized at three distinct positions. However, this high functionality is also its primary liability.

Success depends on strictly adhering to the Hierarchy of Halogen Reactivity . Deviating from this order or using non-compatible conditions (specifically aqueous bases) will lead to regioselectivity scrambling, hydrolysis, and catastrophic yield loss.

The Golden Rule of Sequential Coupling

For Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Stille), the reactivity order is governed by bond dissociation energy (C-I < C-Br < C-Cl) and electronic activation.

-

Position C-5 (Iodo): Most reactive. Couples at Room Temperature (RT).

-

Position C-2 (Bromo): Moderately reactive. Requires Heat (60–80 °C).

-

Position C-4 (Chloro): Least reactive to Pd(0). Requires specialized ligands or is reserved for Nucleophilic Aromatic Substitution (SNAr).

Figure 1: The sequential logic for orthogonal functionalization of the pyrimidine core.

Part 1: Troubleshooting Guide (FAQ Format)

Section A: The C-5 Coupling (Iodo-Selective)

Q: I am observing significant amounts of starting material remaining, but if I increase the temperature, I get a mixture of products. What is happening? A: You are likely encountering the "Reactivity Cliff." The C-5 Iodo bond is weak enough to break at room temperature. If you heat the reaction to force conversion, you activate the C-2 Bromo position, leading to "scrambling" (coupling at both C-5 and C-2).

-

Solution: Switch to a more active catalyst system at a lower temperature rather than heating a less active one.

-

Recommended:Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ at 20–25 °C.

-

Avoid: Heating above 40 °C during the first step.

-

Q: My yield is low because the C-4 Chloro group is disappearing, but I'm not seeing coupled product at that position. A: You are seeing Hydrolysis , not coupling. The C-4 position is highly electron-deficient (para to N1, ortho to N3) and susceptible to attack by hydroxide ions.

-

Mechanism: In aqueous basic conditions (e.g., Na₂CO₃/H₂O), the C-4 Cl is displaced by OH⁻, forming the pyrimidone (tautomer). This byproduct is dead to further coupling.

-

Solution: Move to Anhydrous Suzuki Conditions .

-

Base: Cs₂CO₃ or K₃PO₄ (finely ground, anhydrous).

-

Solvent: Anhydrous 1,4-Dioxane or Toluene.

-

Additives: 4Å Molecular Sieves can help scavenge trace water.

-

Section B: The C-2 Coupling (Bromo-Selective)

Q: After successfully coupling at C-5, the C-2 reaction is sluggish. Should I switch to a Buchwald precatalyst? A: Proceed with caution. While Gen-2/Gen-3 Buchwald precatalysts (e.g., XPhos-Pd-G2) are powerful, they are often too powerful and may begin to oxidatively add into the C-4 Chloro bond, destroying your orthogonality.

-

Solution: Stick to "middle-tier" ligands. Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) is often ideal here. It is active enough for the Bromide at 80 °C but generally leaves the Chloride alone.

Section C: General Yield Killers

Q: I see "Protodehalogenation" (loss of Iodine/Bromine replaced by Hydrogen). Why? A: This is usually caused by hydride donation from the solvent or ligand.

-

Trigger: Using primary/secondary alcohols (Ethanol, Isopropanol) as cosolvents, especially with electron-rich ligands.

-

Fix: Switch to non-protic polar solvents like DMF or DMAc , or strictly use Toluene/Dioxane. Ensure your reaction is strictly degassed (Argon sparge) to prevent radical pathways.

Part 2: Optimized Experimental Protocols

These protocols are designed to maximize yield by strictly controlling chemoselectivity.

Protocol 1: C-5 Selective Suzuki Coupling (The "Cold" Method)

Target: Functionalization of the Iodo position without touching Br or Cl.

| Component | Reagent | Equivalents | Notes |

| Substrate | 2-Br-4-Cl-5-I-6-Me-pyrimidine | 1.0 | Limiting reagent |

| Boronic Acid | Aryl-B(OH)₂ | 1.05 | Slight excess only |

| Catalyst | Pd(dppf)Cl₂·DCM | 0.03 (3 mol%) | High selectivity for I over Br |

| Base | Cs₂CO₃ (Anhydrous) | 2.0 | Prevents C-4 hydrolysis |

| Solvent | 1,4-Dioxane (Dry) | 0.1 M | Degassed thoroughly |

Procedure:

-

Charge an oven-dried flask with Substrate, Boronic Acid, Base, and Catalyst.

-

Evacuate and backfill with Argon (3 cycles).

-

Add anhydrous Dioxane via syringe.[1]

-

Stir at Room Temperature (23 °C) for 4–12 hours.

-

Checkpoint: Monitor by TLC/LCMS.[1] Stop immediately upon consumption of starting material to prevent C-2 activation.

Protocol 2: C-2 Selective Coupling (The "Warm" Method)

Target: Functionalization of the Bromo position (post-C5 coupling).

| Component | Reagent | Equivalents | Notes |

| Substrate | Product from Protocol 1 | 1.0 | |

| Boronic Acid | Aryl-B(OH)₂ | 1.2 | |

| Catalyst | Pd(PPh₃)₄ | 0.05 (5 mol%) | Standard activity |

| Base | Na₂CO₃ (2M aq.) | 2.5 | Aqueous base is safer now if C-4 is stable* |

| Solvent | DME / Water (4:1) | 0.1 M | Dimethoxyethane favors solubility |

-

Note: If the C-4 position remains labile (depending on the C-5 substituent), continue using Anhydrous Cs₂CO₃/Toluene.

-

Temperature: Heat to 70–80 °C . Do not exceed 90 °C to avoid touching the C-4 Chloride.

Protocol 3: C-4 Functionalization (The "End Game")

Target: Displacement of the final Chloro group.

Option A: SNAr (Nucleophilic Displacement)

-

Reagents: Primary/Secondary Amine (1.5 eq), DIPEA (2.0 eq), DMSO or NMP.

-

Conditions: Heat to 80–100 °C. The C-4 position is activated by the ring nitrogens, facilitating displacement without metal catalysis.

Option B: Pd-Catalyzed (If C-C bond needed)

-

Catalyst: Pd₂(dba)₃ + XPhos (or SPhos).

-

Conditions: Toluene, K₃PO₄, 100–110 °C. Requires electron-rich biaryl phosphines to activate the unreactive Aryl-Chloride.

Part 3: Data & Reference Tables

Table 1: Solvent & Base Compatibility Matrix

| Solvent System | Base | Risk Level | Best For |

| Dioxane (Dry) | Cs₂CO₃ | Low | Step 1 (C-5) . Best for preventing hydrolysis.[2][3] |

| Toluene (Dry) | K₃PO₄ | Low | Step 1 (C-5) . Good for non-polar substrates. |

| DME / Water | Na₂CO₃ | Medium | Step 2 (C-2). Water risks C-4 hydrolysis. |

| Ethanol / Water | K₂CO₃ | High | Avoid. Promotes hydrolysis and protodehalogenation. |

| DMF | Cs₂CO₃ | Medium | Good solubility, but difficult to remove. |

Table 2: Common Side Products & Solutions

| Observed Mass (LCMS) | Diagnosis | Cause | Solution |

| M - I + H | De-iodination | Hydride source present (alcohol) | Switch to Dioxane/Toluene.[1] Remove EtOH. |

| M - Cl + OH | Hydrolysis | Aqueous base attacking C-4 | Use Anhydrous Cs₂CO₃. |

| M + 2x Aryl | Over-coupling | Temp too high; Catalyst too active | Lower temp to RT. Use Pd(dppf)Cl₂. |

| 2x M (Dimer) | Homocoupling | Oxygen in solvent | Degas solvents (sparge with Ar for 15 min). |

References

-

BenchChem. (2025).[1][4][5] A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Retrieved from

-

Gong, Y., & Pauls, H. W. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Journal of Organic Chemistry. Retrieved from

-

Handy, S. T., & Zhang, Y. (2006). One-pot Double Suzuki Couplings of Dichloropyrimidines. Chemical Communications. Retrieved from

-

Schroeder, G. M., et al. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones. Organic Process Research & Development. Retrieved from

-

Lian, Y., et al. (2021).[6] Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters. Journal of the American Chemical Society. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. reddit.com [reddit.com]

- 3. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Suzuki Coupling [organic-chemistry.org]

Technical Support Center: Pyrimidine Synthesis & Functionalization

Topic: Preventing Dehalogenation Side Reactions

Status: Operational Lead Scientist: Dr. Aris Thorne Last Updated: 2025-05-20

Executive Summary: The Electron-Deficiency Trap

Pyrimidines present a unique paradox in synthetic chemistry. Their profound electron deficiency makes the carbon-halogen (C-X) bond highly labile towards oxidative addition—a feature that drives desired cross-couplings but simultaneously lowers the activation energy for undesired reduction (hydrodehalogenation).

This guide addresses the three critical interfaces where dehalogenation destroys yields: Palladium-Catalyzed Couplings , Lithium-Halogen Exchange , and Chemoselective Reductions .

Module 1: Palladium-Catalyzed Cross-Couplings

Context: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira.

Q1: My Suzuki coupling yields the dehalogenated pyrimidine (Ar-H) instead of the coupled product (Ar-R). What is the mechanism driving this?

Diagnosis: You are likely generating a Palladium-Hydride (Pd-H) species in situ.

In pyrimidine synthesis, the electron-poor ring facilitates rapid oxidative addition. However, if the transmetalation step is slow (due to steric bulk or low nucleophilicity of the boronic acid), the Pd(II) intermediate becomes vulnerable to

The "Hidden" Hydride Sources:

-

Alkoxide Bases: Bases like NaOEt or

contain -

Alcohol Solvents: Primary and secondary alcohols are excellent hydride donors.

-

Trace Water: In the presence of certain phosphines, water can generate Pd-H.

Visualizing the Failure Mode:

Figure 1: The kinetic competition between transmetalation and hydride generation.[1] Note that electron-deficient pyrimidines accelerate both oxidative addition and the subsequent reductive elimination of Ar-H.

Q2: How do I re-engineer my reaction conditions to suppress this pathway?

Troubleshooting Protocol:

-

Switch the Base: Replace alkoxides with inorganic bases that lack

-hydrogens.-

Recommendation:Potassium Phosphate (

) or Cesium Carbonate (

-

-

Solvent Control: Abandon alcohols.

-

Recommendation: Use 1,4-Dioxane or Toluene . If solubility is an issue, use

-Amyl alcohol , which lacks

-

-

Ligand Selection: Use bulky, electron-rich ligands.[2][3][4]

-

Why: Ligands like XPhos or SPhos accelerate the reductive elimination of the desired C-C bond, effectively outcompeting the slower decomposition pathways.

-

Validated Protocol: Dehalogenation-Free Suzuki Coupling This protocol minimizes Pd-H formation by excluding proton sources and using a rapid-coupling catalyst system.

| Component | Reagent/Condition | Function |

| Substrate | Chloropyrimidine (1.0 equiv) | Less prone to reduction than I/Br analogs. |

| Partner | Boronic Acid (1.5 equiv) | Excess drives transmetalation. |

| Catalyst | XPhos Pd G2 (2-5 mol%) | Pre-formed active species; prevents induction period. |

| Base | Anhydrous, granular. No hydride source. | |

| Solvent | THF/Water (10:1) or Dioxane | Degassed vigorously. |

| Temp | 60-80°C | Moderate heat avoids thermal decomposition. |

Critical Step: Degas solvents by sparging with Argon for 15 minutes before adding the catalyst. Oxygen promotes homocoupling and catalyst deactivation, which indirectly favors dehalogenation by stalling the cycle [1].

Module 2: Lithium-Halogen Exchange

Context: Functionalizing pyrimidines via lithiation (e.g., introducing formyl, carboxyl, or boronate groups).

Q3: I am attempting a Li-Br exchange on 5-bromo-2-chloropyrimidine. Upon quenching, I recover 2-chloropyrimidine (protonated) instead of my product.

Diagnosis: Your lithiated intermediate is unstable ("scrambling") or reacting with the solvent. Pyrimidyl lithium species are notoriously unstable compared to phenyl lithiums. They can undergo "dance" rearrangements or deprotonate the THF solvent (which then acts as a proton source), leading to the "dehalogenated" parent scaffold upon workup.

Q4: What is the "Cryogenic Trapping" strategy?

To prevent the transient lithio-species from decaying, you must either work at extremely low temperatures or trap it immediately.

Decision Matrix for Lithiation:

| Variable | Standard Condition | Optimized for Pyrimidines |

| Temperature | -78°C | -95°C to -100°C (using liquid |

| Solvent | THF | Toluene/THF (4:1) or Et2O . Pure THF is reactive at > -70°C. |

| Reagent | ||

| Mode | Stepwise (Lithiate | In-Situ Trapping (Mix Electrophile + Substrate |

Protocol: In-Situ Boronylation (The "Barbier" Approach) Use this when the lithiated species is too unstable to exist for even 1 minute.

-

Dissolve the halopyrimidine (1.0 equiv) and Triisopropyl borate (1.2 equiv) in Anhydrous THF/Toluene (1:4).

-

Cool to -78°C (or lower).

-

Add

-BuLi (1.1 equiv) dropwise down the side of the flask. -

Warm slowly to room temperature only after quenching with acid.

Module 3: Chemoselective Reduction

Context: Reducing a nitro group (

Q5: Standard Hydrogenation (H2, Pd/C) stripped the chlorine off my pyrimidine. What are the alternatives?

Diagnosis: Pd/C is a non-selective hydrogenation catalyst. It readily performs oxidative insertion into C-Cl/C-Br bonds on electron-deficient rings.

Selection Guide: Dehalogenation-Safe Reductions

| Reagent System | Selectivity | Notes |

| ❌ Poor | Will dehalogenate pyrimidines rapidly. | |

| ✅ Excellent | Sulfided Platinum is poisoned to prevent C-X insertion but allows | |

| Fe / | ✅ Excellent | Heterogeneous, single-electron transfer mechanism. Completely inert to aryl halides. |

| ✅ Good | Effective but generates difficult tin waste. | |

| Zn / AcOH | ⚠️ Risky | Can cause hydrodehalogenation at elevated temps or long reaction times. |

Recommended Protocol: Iron-Mediated Reduction This is the most robust method for preserving halogens.

-

Suspend Nitropyrimidine (1 equiv) and Iron Powder (5 equiv, -325 mesh) in Ethanol/Water (3:1).

-

Add Ammonium Chloride (5 equiv).

-

Heat to 70°C with vigorous stirring (mechanical stirring recommended due to sludge).

-

Monitor by TLC (usually complete in 1-2 hours).

-

Filter hot through Celite to remove iron oxides.

References

-

Mechanistic Insights into Hydrodehalogenation: Orbach, M. et al. "Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides."[8] Organometallics, 2011.[8] Link

-

Lithium-Halogen Exchange Dynamics: Bailey, W. F. et al.[5] "The Mechanism of Lithium-Halogen Exchange." Journal of Organometallic Chemistry, 1988.[5][10] Link

-

Selective Hydrogenation: BenchChem Technical Support. "Selective reduction of nitro group without affecting other functional groups."[11] Link

Sources

- 1. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

- 11. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst | Department of Chemistry [chem.ox.ac.uk]

Technical Support Center: Optimizing Catalyst Selection for 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine Functionalization

Welcome to the Technical Support Center for the functionalization of 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this versatile building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to empower you to achieve your synthetic goals with precision and efficiency. Our approach is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.

Understanding the Reactivity Landscape of 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine

The key to successfully functionalizing this polyhalogenated pyrimidine lies in understanding the differential reactivity of the three halogen atoms. This selectivity is primarily dictated by the carbon-halogen (C-X) bond dissociation energy, which influences the rate-determining oxidative addition step in palladium-catalyzed cross-coupling reactions.

Order of Reactivity:

The generally accepted order of reactivity for the halogens is Iodine > Bromine > Chlorine [1]. This predictable hierarchy is your most powerful tool for achieving selective, sequential functionalization.

-

C-I Bond (5-position): The weakest and most reactive C-X bond, making it the preferred site for initial functionalization under milder conditions.

-

C-Br Bond (2-position): Of intermediate reactivity, this bond can be targeted after the iodo group has reacted, typically by employing more forcing conditions or a more active catalyst system.

-

C-Cl Bond (4-position): The strongest and least reactive bond, requiring the most vigorous conditions or specialized, highly active catalysts for cleavage.

Beyond the inherent halogen reactivity, the electronic nature of the pyrimidine ring also plays a crucial role. The electron-deficient character of the pyrimidine ring generally makes it more reactive in cross-coupling reactions compared to analogous benzene halides[1][2]. For polyhalogenated pyrimidines, the general order of positional reactivity is C4 > C2 > C5[3]. However, for 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine, the pronounced difference in C-X bond strength will be the dominant factor in directing regioselectivity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Scenario 1: Low to No Yield in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling to introduce an aryl group at the 5-position (C-I bond) of 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine, but I am observing very low conversion. What are the likely causes and how can I improve the yield?

Answer:

Low yield in a Suzuki coupling at the C-I position is often due to suboptimal catalyst activity, issues with the boronic acid, or an inappropriate choice of base or solvent. Here’s a systematic approach to troubleshooting:

-

Catalyst System Integrity:

-

Palladium Source: Ensure your palladium source is active. While Pd(PPh₃)₄ is a common starting point for C-I couplings, consider using a more robust pre-catalyst like Pd(dppf)Cl₂ for heteroaromatic substrates[4]. If using a Pd(II) source like Pd(OAc)₂, ensure that the active Pd(0) species is being generated effectively.

-

Ligand Choice: For the highly reactive C-I bond, standard phosphine ligands like triphenylphosphine (PPh₃) are often sufficient. However, if you suspect catalyst deactivation, switching to a more electron-rich and bulky ligand such as a biarylphosphine (e.g., XPhos, SPhos) or a ferrocene-based ligand (e.g., dppf) can improve catalyst stability and turnover.

-

-

Boronic Acid/Ester Stability:

-

Purity and Stoichiometry: Use a high-purity boronic acid and ensure you are using a slight excess (typically 1.1-1.5 equivalents). Boronic acids can degrade upon storage; using a freshly opened bottle or a recently purified batch is recommended.

-

Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom. To mitigate this, consider using the corresponding pinacol ester or a trifluoroborate salt, which are often more stable.

-

-

Base and Solvent Selection:

-

Base Strength and Type: An appropriate base is crucial for the transmetalation step. Aqueous solutions of K₂CO₃ or Cs₂CO₃ are generally effective. For base-sensitive substrates or to avoid potential side reactions, anhydrous conditions with a base like K₃PO₄ can be beneficial[4].

-

Solvent System: A mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O) is standard for many Suzuki couplings. Ensure your organic solvent is thoroughly degassed to prevent catalyst oxidation.

-

-

Reaction Temperature:

-